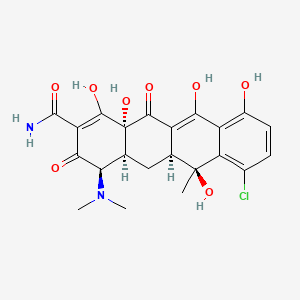

4-Epichlortetracycline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPRQBPJLMKORJ-XRZQSNOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873792 | |

| Record name | 4-Epichlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-93-9 | |

| Record name | Epichlortetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epichlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPICHLORTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZT5OEQ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-Epichlortetracycline – Degradation Mechanics, Toxicity, and Analytical Control

Executive Summary

4-Epichlortetracycline (4-Epi-CTC) is the primary degradation product of the broad-spectrum antibiotic Chlortetracycline (CTC). Its formation represents a critical quality attribute (CQA) in drug development due to two factors: the loss of pharmacological potency and the regulatory requirement to monitor the "sum of tetracyclines" in residue analysis. While 4-Epi-CTC itself exhibits significantly reduced antimicrobial activity, it serves as a gateway molecule to further degradation into nephrotoxic anhydro-derivatives. This guide provides a mechanistic analysis of its formation, toxicological implications, and a validated analytical framework for its detection.

Part 1: The Chemistry of Degradation

Mechanistic Pathway: C-4 Epimerization

The degradation of Chlortetracycline to this compound is not a decomposition in the traditional sense of fragmentation, but a stereochemical inversion at the C-4 carbon.

-

The Driver: The reaction is a reversible, pH-dependent equilibrium governed by keto-enol tautomerism.

-

The Mechanism: Under acidic conditions (pH 2–6), the dimethylamino group at C-4 becomes protonated. This facilitates the formation of an enolic intermediate involving the C-12a hydroxyl group. When the molecule re-tautomerizes to the keto form, the dimethylamino group can re-attach from either the alpha (natural) or beta (epi) face.

-

Thermodynamics: The reaction follows first-order kinetics.[1] Equilibrium is typically reached when approximately 50-60% of the parent CTC has converted to the epimer, depending on the solvent and temperature.

The Degradation Cascade

It is critical to distinguish between the epimer (4-Epi-CTC) and the dehydration products (Anhydro-CTC). 4-Epi-CTC can further degrade into 4-Epi-Anhydrochlortetracycline , a compound historically linked to reversible Fanconi-like syndrome (renal tubular acidosis).

Figure 1: The degradation pathway of Chlortetracycline showing the reversible epimerization and subsequent dehydration steps.

Part 2: Toxicological & Regulatory Landscape

Pharmacological Activity vs. Toxicity

The structural alteration at C-4 prevents 4-Epi-CTC from effectively binding to the bacterial 30S ribosomal subunit, rendering it essentially inactive as an antibiotic. However, its presence is not benign from a safety and regulatory standpoint.

| Parameter | Chlortetracycline (CTC) | This compound (4-Epi-CTC) |

| Antimicrobial Potency | 100% (Reference) | < 5% (Negligible) |

| Primary Toxicity Concern | Hepatotoxicity (high dose) | Precursor to Renal Toxins |

| Solubility (Aq) | Low (pH dependent) | Higher than parent CTC |

| Regulatory Status | Active Pharmaceutical Ingredient | Impurity / Residue Marker |

Regulatory Limits (MRLs)

Regulatory bodies such as the FDA (USA) and EMA (Europe) typically regulate tetracyclines as a "Sum of Residues." This means the measured quantity for compliance must include both the parent drug and the 4-epimer.

-

Why? Because the epimerization is reversible in vivo and in vitro. A tissue sample containing high levels of 4-Epi-CTC suggests high exposure to the parent drug, even if the parent drug has degraded during storage or extraction.

-

Actionable Insight: Analytical methods must be capable of resolving both peaks to calculate the total residue correctly.

Part 3: Analytical Methodologies (HPLC-UV)

Separating CTC from 4-Epi-CTC is challenging due to their identical molecular weight and similar pKa values. The following protocol utilizes an Oxalic Acid mobile phase system. Oxalic acid is essential as it sequesters residual metal ions on the silica support, preventing the chelation of tetracyclines which causes severe peak tailing.

Validated HPLC Protocol

Objective: Quantitative separation of CTC and 4-Epi-CTC.

-

Column: C18 (L1) End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).

-

Temperature: 25°C (Control is vital; higher temps accelerate on-column epimerization).

-

Detection: UV-Vis at 355 nm (or 375 nm).

-

Flow Rate: 1.0 mL/min.[2]

Mobile Phase Preparation:

-

Solvent A (Aqueous): 0.01 M Oxalic Acid in HPLC-grade water. (Dissolve 1.26 g oxalic acid dihydrate in 1 L water). Note: pH should be naturally approx 2.2; do not adjust with NaOH as this increases ionic strength excessively.

-

Solvent B (Organic): Acetonitrile (ACN) / Methanol (MeOH) mixture (e.g., 50:50).

Gradient Profile:

| Time (min) | % Solvent A | % Solvent B | Phase |

|---|---|---|---|

| 0.0 | 85 | 15 | Equilibration |

| 15.0 | 60 | 40 | Linear Gradient |

| 18.0 | 85 | 15 | Re-equilibration |

Analytical Workflow & System Suitability

To ensure data integrity, the following workflow must be adhered to. The "System Suitability" step is a self-validating gate; if these criteria fail, the results are invalid.

Figure 2: Analytical workflow for the determination of Chlortetracycline and its epimer, emphasizing the critical system suitability decision point.

Part 4: Stability & Control Strategies

To minimize the formation of 4-Epi-CTC during drug formulation and storage, researchers must control the thermodynamic environment.

-

pH Control: Maintain formulations at pH < 2 (highly stable) or dry powder forms. Avoid the "danger zone" of pH 3–6 in liquid formulations, where epimerization kinetics are fastest.

-

Moisture Exclusion: As the reaction requires water (hydrolysis/tautomerism), lyophilized powders are significantly more stable than aqueous solutions.

-

Metal Chelation: The presence of divalent cations (

, -

Light Protection: While photo-degradation primarily leads to lumichlortetracycline, light energy can increase the thermal energy of the system, indirectly promoting epimerization. Store in amber glass.

References

-

FAO/WHO Expert Committee on Food Additives (JECFA). (1996).[3] Chlortetracycline and Tetracycline (WHO Food Additives Series 36).[3] Inchem.org. Available at: [Link]

-

US Food and Drug Administration (FDA). (2019).[4] New Drug and Antibiotic Regulations.[4] FDA.gov. Available at: [Link]

-

Agilent Technologies. (2020). HPLC Separation of Antibacterial Drugs with Tetracycline Structure.[2] Agilent.com. Available at: [Link]

-

National Institutes of Health (NIH). (1980). Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography. PubMed. Available at: [Link]

-

European Medicines Agency (EMA). (2002). Commission Decision 2002/657/EC concerning the performance of analytical methods and the interpretation of results. Europa.eu. Available at: [Link]

Sources

4-Epichlortetracycline: Metalloprotease Inhibition, Mechanism, and Analytical Characterization

[1][2]

Executive Summary

4-Epichlortetracycline (4-Epi-CTC) is the C4-epimer of the antibiotic chlortetracycline.[1][2][3][4][5] While historically categorized primarily as a degradation product associated with reduced antimicrobial potency and potential renal toxicity (Fanconi-like syndrome), it retains significant biological activity as a Matrix Metalloproteinase (MMP) inhibitor .[1][2][5][6]

This guide analyzes 4-Epi-CTC not merely as an impurity, but as a bioactive agent capable of chelating structural and catalytic zinc ions within MMP active sites (specifically MMP-9/Gelatinase B).[1][2] For researchers, understanding this molecule is critical for two reasons:

Part 1: Chemical Basis & Epimerization Dynamics[2][5][6]

Structural Divergence

The tetracycline core consists of four fused rings (A, B, C, D).[1][2][6] The antimicrobial activity relies heavily on the stereochemistry at carbon C4 (the dimethylamino group).[2][5][6]

-

Chlortetracycline (CTC): The natural 4S isomer.[1][2][5][6] Binds to the bacterial 30S ribosomal subunit.[2][5][6]

-

This compound: The 4R isomer.[1][2][5] Steric hindrance prevents effective ribosomal binding, drastically reducing antibiotic efficacy.[1][2][5][6]

However, the metal-binding pharmacophore —comprising the β-diketone system at C11/C12 and the enol at C1/C3—remains intact in the epimer.[2][5] This preservation allows 4-Epi-CTC to function as an effective chelator of divalent cations (

The Epimerization Mechanism

Epimerization is a reversible, pH-dependent reaction.[1][2][5] In aqueous solutions (pH 2–6), the C4 dimethylamino group undergoes inversion.[1][2][5][6] This is critical for experimental design: samples stored in acidic buffers without stabilization will spontaneously generate 4-Epi-CTC , altering the inhibitory profile of the solution.[1][2][5]

Figure 1: The reversible epimerization of Chlortetracycline.[1][2][5][6] Note that the metal-binding capacity is retained in the epimer.[2]

Part 2: Mechanism of Action (MMP Inhibition)[1][2][6]

Zinc Chelation Hypothesis

MMPs (e.g., MMP-2, MMP-9) are zinc-dependent endopeptidases.[1][2] Their catalytic domain contains a zinc ion coordinated by three histidine residues.[1][2][5][6]

-

Mechanism: this compound acts as a competitive inhibitor (or mixed, depending on concentration).[1][2][5] The oxygen-rich lower peripheral region of the tetracycline ring acts as a multidentate ligand.[2][5]

-

Interaction: The C11/C12

-diketone and C12a hydroxyl group coordinate with the catalytic -

Result: This chelation displaces the water molecule required for hydrolysis of the peptide bond, effectively locking the enzyme.[2][5][6]

Comparative Potency

While Doxycycline is the clinical gold standard for MMP inhibition (e.g., in periodontitis), 4-Epi-CTC demonstrates that the C4 stereochemistry is non-essential for this activity.[1][2]

Part 3: Experimental Protocols

Protocol A: High-Fidelity Separation (HPLC)

Objective: To quantify 4-Epi-CTC distinct from CTC to ensure MMP inhibition is attributed to the correct species.[1][2]

Principle: Tetracyclines chelate silanol groups on standard silica columns, causing peak tailing.[1][2][5][6] This protocol uses an oxalate buffer to compete for metal binding sites, sharpening the peaks.[2][5][6]

Materials:

-

Column: C8 or Phenyl reverse-phase column (e.g., 5

, 4.6 x 150 mm). -

Mobile Phase:

-

Detection: UV Diode Array at 365 nm (Specific for the tetracycline chromophore).[1][2][5][6]

Workflow:

-

Sample Prep: Dissolve standard in 0.01 M HCl. Do not use neutral water or methanol alone, as epimerization will occur during storage.[1][2]

-

Equilibration: Flush column with mobile phase for 30 mins.

-

Injection: Inject 20

.[1][2][5][6] -

Elution Order:

Protocol B: Gelatin Zymography for MMP-9 Inhibition

Objective: To visualize the inhibitory capacity of 4-Epi-CTC on Gelatinase B.[1][2][5]

Materials:

-

Substrate: Gelatin (1 mg/mL) copolymerized into 10% SDS-PAGE gel.

-

Enzyme Source: Conditioned media from PMA-stimulated U937 cells or purified MMP-9.[1][2][5]

-

Inhibitor: this compound HCl (dissolved in DMSO, final concentration 10–500

).[1][2][6]

Step-by-Step:

-

Electrophoresis: Run samples (mixed with non-reducing loading buffer) at 120V. Do not boil samples.

-

Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and restore enzyme folding.

-

Incubation (Critical Step):

-

Staining: Stain with Coomassie Blue R-250 for 1 hour; destain until clear bands appear against a blue background.[1][2][5]

-

Quantification: Clear bands indicate proteolytic activity.[1][2][5][6] Reduced band width/intensity in treated strips confirms inhibition.[1][2][5][6]

Part 4: Critical Analysis & Safety (E-E-A-T)

The Toxicity Paradox

While this compound inhibits MMPs, it is not a viable systemic drug candidate.[1][2][5]

-

Renal Toxicity: Historically, degraded tetracycline (rich in 4-epi-CTC and 4-epianhydro-CTC) is linked to Fanconi Syndrome , a proximal renal tubule defect.[1][2]

-

Research Implication: Use 4-Epi-CTC strictly for in vitro mechanistic studies or as a chromatographic standard. For in vivo MMP inhibition, use chemically modified tetracyclines (CMTs) that lack the C4-dimethylamino group entirely (e.g., CMT-3), avoiding the epimerization/toxicity risk.[1][2][6]

Data Interpretation

If your "pure" Chlortetracycline standard shows variable IC50 values against MMPs, check the age and pH of the solution.[2][5][6] Up to 50% conversion to the epimer can occur in 24 hours at acidic pH, potentially skewing binding constants.[2][5][6]

Figure 2: Quality control workflow for using tetracyclines in protease inhibition studies.

References

-

Paemen, L., et al. (1996).[1][2][5][6][8] "The gelatinase inhibitory activity of tetracyclines and chemically modified tetracycline analogues as measured by a novel microtiter assay for inhibitors." Biochemical Pharmacology. Link

-

Griffin, M.O., et al. (2011).[1][2][5][6] "Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases."[5][6][9] Pharmacological Research. Link

-

Muhammad, N., & Bodnar, J.A. (1980).[1][2][5][6][7] "Separation and quantitation of chlortetracycline, 4-epitetracycline... by high-performance liquid chromatography."[1][5][7] Journal of Pharmaceutical Sciences. Link

-

MedChemExpress. "4-Epianhydrochlortetracycline hydrochloride Product Information." Link

-

Santa Cruz Biotechnology. "4-epi-Chlortetracycline Hydrochloride Data Sheet." Link[1][2][6]

Sources

- 1. This compound | C22H23ClN2O8 | CID 54678407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlortetracycline [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Antibiotic: 4-Epichlortetracycline as a Stereochemical Probe in Inflammatory Signaling

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Immunologists Focus: Structure-Activity Relationships (SAR), Mitochondrial Toxicity, and Experimental Controls[1]

Executive Summary: The Stereochemical Switch

In the study of inflammatory mechanisms, 4-Epichlortetracycline (4-Epi-CTC) serves a role far more sophisticated than its historical classification as a mere degradation impurity.[1] It represents a critical stereochemical probe that allows researchers to decouple the antimicrobial properties of tetracyclines from their host-modulating (anti-inflammatory and metabolic) effects.

While Chlortetracycline (CTC) exerts potent bacteriostatic effects by binding the bacterial 30S ribosomal subunit, its C4-epimer, 4-Epi-CTC, exhibits drastically reduced antimicrobial potency due to the inversion of the dimethylamino group. However, 4-Epi-CTC retains specific metal-chelating capabilities and mitochondrial affinity.[1] This unique profile makes it an indispensable tool for:

-

Validating Non-Antimicrobial Anti-Inflammatory Mechanisms: Proving that host cell signaling modulation is independent of bacterial load reduction.[1]

-

Modeling Mitochondrial-Derived Inflammation: Inducing sterile inflammation via mitonuclear protein imbalance and ROS generation.[1]

-

Quality Control in Long-Duration Assays: Differentiating drug efficacy from degradation-induced cytotoxicity.

Mechanistic Architecture: The C4 Pivot

To utilize 4-Epi-CTC effectively, one must understand the structural causality of its behavior. The tetracycline molecule possesses a "phenolic/enolic" face (hydrophilic, metal-binding) and a "hydrophobic" face.[1]

-

The Antibiotic Pharmacophore: Requires the C4-dimethylamino group to be in the alpha (down) configuration to form hydrogen bonds with the 16S rRNA of the bacterial ribosome.

-

The Epimerization Event: Under acidic conditions (pH 2–6) or in the presence of specific chelators, the C4 proton is labile. Re-protonation can occur from the opposite side, flipping the dimethylamino group to the beta (up) configuration.

-

The Functional Consequence: This single inversion sterically hinders ribosome binding (loss of antibiotic activity) but preserves the lower oxygen-rich periphery (C10-C12) responsible for chelating divalent cations (

,

Visualization: The Differential Signaling Pathway

The following diagram illustrates how 4-Epi-CTC acts as a filter, blocking the antimicrobial pathway while activating the mitochondrial stress pathway.

Figure 1: Differential binding logic.[1] 4-Epi-CTC acts as a selective agonist for mitochondrial stress without confounding antimicrobial activity.[1]

Experimental Applications

A. The "Dead Antibiotic" Control (Immunomodulation)

When studying the anti-inflammatory effects of tetracyclines (e.g., in rheumatoid arthritis or periodontitis models), a common criticism is that the observed benefit is simply due to reducing the bacterial burden (e.g., S. aureus or P. gingivalis).[1]

The Strategy: Use 4-Epi-CTC as a negative control.

-

Hypothesis: If the parent CTC reduces inflammation but 4-Epi-CTC does not (despite similar chelation potential), the mechanism is likely antimicrobial.[1]

-

Hypothesis: If both CTC and 4-Epi-CTC reduce inflammatory cytokines (IL-6, TNF-alpha) in a sterile environment, the mechanism is direct host modulation (likely MMP inhibition or NF-kB suppression).[1]

B. Mitochondrial Toxicity Modeling

Tetracyclines can induce "mitonuclear protein imbalance" because mitochondria evolved from bacteria and share similar ribosomal structures.[1] 4-Epi-CTC, and its dehydration product anhydro-4-epichlortetracycline, are implicated in renal toxicity (Fanconi-like syndrome).[1]

The Strategy: Use 4-Epi-CTC to induce specific metabolic inflammatory pathways.[1]

-

Mechanism: 4-Epi-CTC accumulates in the mitochondrial matrix, inhibiting the translation of mtDNA-encoded OXPHOS subunits (e.g., COX1).[1] This creates a mismatch with nuclear-encoded subunits, triggering the Unfolded Protein Response (

) and releasing Reactive Oxygen Species (ROS).[1] -

Outcome: ROS triggers the NLRP3 inflammasome, leading to IL-1beta secretion. This allows researchers to study drug-induced sterile inflammation .[1]

Validated Protocols

Protocol 1: Controlled Generation and Isolation of 4-Epi-CTC

Rationale: 4-Epi-CTC is commercially available but often impure due to spontaneous reversion.[1] For rigorous mechanistic studies, fresh equilibration and verification are required.

Reagents:

-

Chlortetracycline Hydrochloride (High Purity)[1]

-

0.2 M Phosphate Buffer (pH 3.0)[1]

-

HPLC Grade Acetonitrile

Workflow:

-

Induction: Dissolve CTC (1 mg/mL) in 0.2 M Phosphate buffer at pH 3.0 .

-

Incubation: Incubate at 25°C for 24–48 hours . This pH favors the formation of the 4-epimer over the anhydro-degradation products.

-

Equilibrium Check: The solution will reach a reversible equilibrium (approx. 40-50% epimer).[1]

-

HPLC Separation (Critical Step):

-

Column: Phenyl or C18 reversed-phase column (e.g., 3.9 mm x 30 cm).

-

Mobile Phase: Gradient of 15% -> 25% Acetonitrile in 0.05 M Phosphate Buffer (pH 2.5).

-

Detection: UV at 280 nm.[1]

-

Retention: 4-Epi-CTC typically elutes before the parent CTC due to higher polarity.

-

-

Stabilization: Collect the 4-Epi-CTC fraction and immediately store at -80°C or lyophilize. Note: Do not store in neutral solution at room temperature, or it will revert to CTC.

Protocol 2: Comparative MMP Inhibition Assay (Fluorometric)

Rationale: To verify if the anti-inflammatory "chelation" property is intact in the epimer.

Materials:

-

Recombinant Human MMP-9[1]

-

Fluorogenic Substrate (e.g., Gelatin-FITC)[1]

-

Zinc Chloride (

, 1 mM)[1] -

Test Compounds: CTC and 4-Epi-CTC (Freshly prepared)

Steps:

-

Enzyme Activation: Activate pro-MMP-9 using APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

-

Inhibitor Incubation: In a black 96-well plate, incubate activated MMP-9 with varying concentrations (1

M – 100-

Control: Include EDTA (non-specific chelator) as a positive control.[1]

-

-

Substrate Addition: Add Fluorogenic Substrate.[1]

-

Kinetic Read: Measure fluorescence (Ex/Em 495/515 nm) every 5 minutes for 1 hour.

-

Data Analysis: Calculate

.-

Expected Result: CTC will show strong inhibition.[1] 4-Epi-CTC should show partial inhibition (often 10-100x weaker than parent, or similar depending on the specific MMP isoform), proving that the stereochemistry affects the zinc-binding pocket geometry.

-

Data Summary: Parent vs. Epimer[1]

| Feature | Chlortetracycline (CTC) | This compound | Significance in Research |

| C4 Configuration | Alpha (Down) | Beta (Up) | Determines ribosome fit.[1] |

| Antibiotic Activity | High (MIC < 1 | Low/Negligible | 4-Epi is a "Non-antibiotic" control.[1] |

| Mitochondrial Binding | High | High | Both cause metabolic stress.[1] |

| MMP Inhibition | Potent | Weak/Moderate | Differentiates structure-function.[1] |

| Toxicity Risk | Moderate | High (Renal/Fanconi) | 4-Epi is a toxicity stressor.[1] |

| Stability | Degrades to Epimer | Reverts to Parent | pH control is essential.[1] |

References

-

Mechanism of Tetracycline Action & Resistance

-

Mitochondrial Toxicity of Tetracyclines

-

Separ

-

Source: Muhammad, N., & Bodnar, J. A. (1980).[1][3] Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography.[3] Journal of Pharmaceutical Sciences.

- Context: The gold standard protocol for isolating the epimer for experiment

-

URL:[Link]

-

-

MMP Inhibition by Chemically Modified Tetracyclines

-

Source: Golub, L. M., et al. (1998).[1] Tetracyclines inhibit connective tissue breakdown: new therapeutic implications for an old family of drugs.[1] Critical Reviews in Oral Biology & Medicine.

-

Context: Explains the non-antimicrobial mechanism (zinc chelation) which allows epimers to be used as SAR probes.[1]

-

URL:[Link]

-

-

Fanconi Syndrome and Tetracycline Degrad

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Fanconi Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. uspharmacist.com [uspharmacist.com]

- 7. Fanconi Syndrome - Genitourinary Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 8. Doxycycline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Epichlortetracycline: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

This technical guide provides a comprehensive comparative analysis of the hydrochloride salt and free base forms of 4-Epichlortetracycline, a critical impurity and epimer of chlortetracycline.[1][] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical characteristics that govern the selection and application of these forms in a research and development setting.

Section 1: The Imperative of Form Selection in Drug Development: Salt vs. Free Base

The decision to develop an active pharmaceutical ingredient (API) as a salt or a free base is a pivotal one in the drug development process, with far-reaching implications for a compound's therapeutic efficacy, stability, and manufacturability.[3] Approximately 50% of all drugs on the market are administered as salts, a testament to the significant advantages this strategy can confer.[4] Salt formation can markedly improve a compound's aqueous solubility, dissolution rate, and stability compared to its free base form.[5]

The underlying principle of salt formation involves the reaction of an ionizable functional group on the API with an acidic or basic counter-ion to form a salt.[3] For a basic API like this compound, which possesses a dimethylamino group, reaction with an acid such as hydrochloric acid (HCl) yields the corresponding hydrochloride salt.[6] This conversion can profoundly alter the molecule's physicochemical properties.

The choice between the hydrochloride salt and the free base is not merely academic; it is a strategic decision guided by the intended application and desired product profile. The hydrochloride salt, for instance, is often favored for its enhanced aqueous solubility, which can lead to improved bioavailability for oral dosage forms.[4] Conversely, the free base may exhibit superior solubility in organic solvents, a desirable trait for certain formulation strategies or analytical procedures. A thorough understanding of the distinct characteristics of each form is therefore essential for rational drug development.

Section 2: Physicochemical Properties: A Head-to-Head Comparison

A comprehensive understanding of the physicochemical properties of both the hydrochloride salt and the free base of this compound is fundamental to predicting their behavior in various experimental and physiological environments. While specific experimental data for the free base of this compound is limited in publicly available literature, we can infer some properties from its parent compound, chlortetracycline, and from computational models.

| Property | This compound Hydrochloride | This compound Free Base | Rationale for Differences & Experimental Insights |

| CAS Number | 101342-45-4[7] | 14297-93-9[8] | The different CAS numbers uniquely identify the distinct chemical entities of the salt and the free base. |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ · HCl[9] | C₂₂H₂₃ClN₂O₈[10] | The hydrochloride salt incorporates a molecule of hydrogen chloride. |

| Molecular Weight | 515.34 g/mol [7] | 478.88 g/mol [8] | The addition of HCl in the salt form increases the molecular weight. |

| Appearance | Pale yellow to dark yellow solid[] | Golden yellow crystalline powder (inferred from chlortetracycline) | The visual appearance can be influenced by the crystalline structure and presence of the counter-ion. |

| pKa | Estimated ~3.3, 7.7, 9.7 (based on tetracycline)[11] | Estimated ~3.3, 7.7, 9.7 (based on tetracycline)[11] | The intrinsic pKa values are a property of the ionizable groups on the molecule and are the same for both forms. The key difference is how these groups are protonated at a given pH. |

| Aqueous Solubility | Generally higher than the free base, especially at acidic to neutral pH. | Generally lower than the hydrochloride salt in aqueous media. | The ionic nature of the hydrochloride salt enhances its interaction with polar water molecules, leading to greater solubility. The solubility of both forms is pH-dependent.[12] |

| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, and DMF.[] | Expected to have higher solubility in less polar organic solvents compared to the hydrochloride salt. | The free base, being less polar than the salt form, generally exhibits better solubility in organic solvents. |

| Melting Point | Not available | ~168-169 °C (inferred from chlortetracycline) | The strong ionic interactions in the crystal lattice of the hydrochloride salt typically result in a higher melting point compared to the free base. |

| Hygroscopicity | Expected to be more hygroscopic than the free base. | Expected to be less hygroscopic than the hydrochloride salt. | The presence of the chloride ion and the ionic nature of the salt can increase its propensity to absorb atmospheric moisture. |

| Chemical Stability | Generally more stable in the solid state. Prone to epimerization in solution, especially at acidic pH. | Potentially less stable in the solid state due to the free dimethylamino group, which can be more susceptible to oxidation. | Salt formation can protect ionizable groups from degradative reactions. However, in solution, tetracyclines can undergo epimerization at C4, converting between the active form and the less active "epi" form. This equilibrium is pH-dependent. |

Section 3: Experimental Protocols for Characterization

To empirically determine and compare the critical physicochemical properties of this compound hydrochloride and its free base, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound, providing a "gold standard" measurement.

Objective: To determine the equilibrium solubility of this compound hydrochloride and free base in various aqueous buffers.

-

Preparation of Saturated Solutions: Add an excess amount of the test compound (hydrochloride or free base) to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Centrifuge the collected supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Causality of Experimental Choices: The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium between the solid and solution phases. The use of a range of pH buffers is crucial for understanding the pH-dependent solubility profile, which is critical for predicting in vivo dissolution and absorption.

Kinetic Solubility Assay (96-Well Plate Method)

This high-throughput method provides an estimate of solubility under non-equilibrium conditions, which is useful for early-stage drug discovery.

Objective: To rapidly assess the kinetic solubility of this compound hydrochloride and free base.

-

Stock Solution Preparation: Prepare a concentrated stock solution of each compound (hydrochloride and free base) in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to a series of wells containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of final compound concentrations.

-

Incubation: Cover the plate and shake at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the amount of precipitated compound in each well using a nephelometer, which detects light scattering from solid particles.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Causality of Experimental Choices: The use of DMSO stock solutions allows for the rapid preparation of a concentration gradient. Nephelometry provides a sensitive and high-throughput method for detecting precipitation without the need for physical separation of the solid and liquid phases.

Dissolution Rate Determination

This experiment measures the rate at which a solid compound dissolves in a given medium.

Objective: To compare the intrinsic dissolution rates of this compound hydrochloride and free base.

Methodology (USP Apparatus 2 - Paddle): [17][18]

-

Apparatus Setup: Assemble the dissolution apparatus (USP Apparatus 2) with the appropriate dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer) maintained at 37 ± 0.5°C.

-

Sample Introduction: Introduce a known amount of the test compound (hydrochloride or free base) into the dissolution vessel.

-

Stirring and Sampling: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm). At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

-

Sample Analysis: Filter the samples and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the concentration of the dissolved compound versus time to generate a dissolution profile. The initial slope of this curve represents the dissolution rate.

Causality of Experimental Choices: The use of a standardized apparatus and conditions (e.g., USP Apparatus 2, 37°C) ensures reproducibility and allows for comparison with established standards. The dissolution profile provides critical information about how quickly the API will become available for absorption in vivo.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS analysis measures the extent and rate of water vapor sorption and desorption by a solid material.

Objective: To quantitatively assess and compare the hygroscopicity of this compound hydrochloride and free base.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the test compound (hydrochloride or free base) into the DVS instrument sample pan.

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity at a constant temperature (e.g., 25°C). The instrument will monitor the change in sample mass as it absorbs or desorbs water vapor.

-

Data Analysis: Plot the change in mass (%) versus the relative humidity to generate a sorption-desorption isotherm. The amount of water sorbed at a specific RH (e.g., 80% RH) can be used to classify the hygroscopicity of the material according to pharmacopeial standards.[19]

Causality of Experimental Choices: DVS provides a precise and automated method for determining hygroscopicity. The sorption-desorption isotherm reveals important information about the material's interaction with water vapor, including the potential for deliquescence and the presence of hysteresis, which can indicate changes in the solid form.

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To evaluate and compare the chemical stability of this compound hydrochloride and free base under various stress conditions.

Methodology:

-

Stress Conditions: Expose solutions and solid samples of both the hydrochloride and free base forms to a range of stress conditions, including:

-

Acidic: 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at room temperature.

-

Oxidative: 3% hydrogen peroxide at room temperature.

-

Thermal: Dry heat (e.g., 80°C).

-

Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products, including its epimer.

-

Data Analysis: Quantify the amount of parent compound remaining and identify and quantify the major degradation products.

Causality of Experimental Choices: The use of a variety of stress conditions is designed to mimic potential degradation pathways that the compound may encounter during manufacturing, storage, and administration. A stability-indicating HPLC method is crucial for accurately assessing the extent of degradation and ensuring that the analytical method is specific for the intact drug.

Section 4: Visualizing Key Concepts and Workflows

To further elucidate the relationships and processes described, the following diagrams are provided.

Caption: Interconversion between this compound free base and its hydrochloride salt.

Caption: Workflow for the comparative analysis of this compound forms.

Section 5: Conclusion and Recommendations

The selection between the hydrochloride salt and the free base of this compound is a critical decision that should be driven by empirical data. This guide has outlined the fundamental differences between these two forms and provided detailed protocols for their comparative characterization.

Key Takeaways:

-

Solubility: The hydrochloride salt is anticipated to have higher aqueous solubility, which is generally advantageous for oral bioavailability. However, the free base may be more soluble in organic solvents, which could be beneficial for specific formulation approaches.

-

Stability: While salt formation can enhance solid-state stability, the stability in solution is complex and pH-dependent for tetracyclines. Both forms are susceptible to epimerization.

-

Hygroscopicity: The hydrochloride salt is likely to be more hygroscopic, which could present challenges in handling and manufacturing, potentially requiring controlled humidity environments.

Recommendations for Researchers:

-

Comprehensive Characterization: It is strongly recommended to perform the experimental protocols outlined in this guide to obtain direct comparative data for both the hydrochloride and free base forms of this compound. Do not rely solely on data from parent compounds.

-

Application-Specific Selection: The choice of form should be tailored to the specific application. For use as an analytical reference standard, the stability and purity of the form are paramount. For in vivo studies, the form with the optimal solubility and dissolution profile for the intended route of administration should be selected.

-

Formulation Considerations: The chosen form will have a significant impact on formulation development. The potential for disproportionation of the salt to the less soluble free base in certain environments (e.g., the gastrointestinal tract) should be carefully evaluated.

By undertaking a systematic and data-driven approach to the characterization and selection of the appropriate form of this compound, researchers can enhance the quality and reliability of their studies and make more informed decisions in the drug development process.

References

-

Miyazaki, S., Nakano, M., & Arita, T. (1975). A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. Chemical and Pharmaceutical Bulletin, 23(6), 1197-1204. [Link]

- PubChem. (n.d.). Chlortetracycline. National Center for Biotechnology Information.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232-260. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- LGC Standards. (n.d.). This compound hydrochloride.

- Callahan, J. C., et al. (1982). Equilibrium moisture sorption characteristics of pharmaceutical excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369.

-

Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

- ResearchGate. (n.d.). Structures and pKa values of tetracyclines.

- Vanderbilt University. (2024). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.

- U.S. Pharmacopeia. (n.d.). General Chapter <711> Dissolution.

- Kumar, L., & Singh, S. (2013). Salt selection in drug development. Pharmaceutical Technology, 37(1), 38-43.

- Gu, C., & Li, H. (2014). (a) Structure and (b) pH-dependent speciation of tetracycline (TC). ResearchGate.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Newman, A. W., & Zografi, G. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2735-2745. [Link]

- The Royal Society of Chemistry. (2024). Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt. Dalton Transactions.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). The structures and pKa value of tetracycline.

- USP-NF. (2012). <711> DISSOLUTION.

- PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties.

-

Yang, J. M., et al. (2007). Combinatorial computational approaches to identify tetracycline derivatives as flavivirus inhibitors. PLoS One, 2(5), e428. [Link]

- American Chemical Society. (2017). Comparison of Metals and Tetracycline as Selective Agents for Development of Tetracycline Resistant Bacterial Communities in Agricultural Soil. Environmental Science & Technology.

- BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- American Chemical Society. (2008). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. Journal of Chemical & Engineering Data.

- USP29-NF24. (n.d.). General Chapters: <711> DISSOLUTION.

- de Oliveira, J. L. S., et al. (2019). Effect of Medium pH on In Vitro Dissolution of Marketed Tetracyclines (Tetracycline and Doxycycline) Solid Oral Dosage Forms in Bahia, Brazil. Dissolution Technologies, 26(2), 22-29.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

Sutariya, V., & Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]

- National Center for Biotechnology Information. (2021). Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs.

- ECA Academy. (2023). Draft of USP Chapter <711> Dissolution (PDG harmonized document) Published for Comments.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Pharmaffiliates. (n.d.). CAS No : 14297-93-9 | Chemical Name : 4-epi-Chlortetracycline.

- PLOS One. (2007). Combinatorial Computational Approaches to Identify Tetracycline Derivatives as Flavivirus Inhibitors.

- Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders.

- Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders.

- ResearchGate. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Heart. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?

- USP. (2012). <711> DISSOLUTION.

- ResearchGate. (n.d.). Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Biosynth. (n.d.). This compound hydrochloride.

- BOC Sciences. (n.d.). CAS 101342-45-4 4-epi-Chlortetracycline Hydrochloride.

- Santa Cruz Biotechnology. (n.d.). 4-epi-Chlortetracycline Hydrochloride.

Sources

- 1. caymanchem.com [caymanchem.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C22H23ClN2O8 | CID 54678407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions [jstage.jst.go.jp]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. usp.org [usp.org]

- 18. ftp.uspbpep.com [ftp.uspbpep.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Advanced Application Note: LC-MS/MS Analysis of 4-Epichlortetracycline in Biological Matrices

Executive Summary & Scientific Rationale

The analysis of 4-Epichlortetracycline (4-EpiCTC) is not merely a standard residue screening; it is a study in dynamic chemical equilibrium.[1] 4-EpiCTC is the primary degradation product and reversible epimer of the veterinary antibiotic Chlortetracycline (CTC).

In biological matrices and aqueous solutions, CTC and 4-EpiCTC exist in a pH-dependent equilibrium.[1][2] This presents a unique bioanalytical challenge: The "Epimerization Trap." If the extraction pH is uncontrolled, the parent drug converts to the epimer (or vice versa) during sample preparation, invalidating the quantification. Furthermore, tetracyclines are notorious chelators, binding to free metal ions and silanol groups in HPLC columns, leading to severe peak tailing.[1]

This protocol solves these challenges via three mechanistic pillars:

-

Thermodynamic Locking: Utilization of McIlvaine-EDTA buffer (pH 4.0) to stabilize the epimerization equilibrium and sequester metal ions.

-

Chelation Suppression: The mandatory inclusion of Oxalic Acid in the mobile phase to mask active sites on the stationary phase.

-

Isobaric Resolution: Chromatographic separation of the epimers (which share the same

) using a polymeric or high-carbon-load C18 column.[1]

Regulatory Context: The "Sum" Rule

Regulatory bodies (FDA, EMA, CODEX) typically define the Maximum Residue Limit (MRL) for Chlortetracycline as the sum of the parent drug and its 4-epimer . Therefore, this method is designed to separate and quantify both species individually to report the total residue burden.

| Matrix | MRL (Sum of CTC + 4-EpiCTC) | Regulation Source |

| Muscle (Bovine/Porcine) | 100 µg/kg (ppb) | EU Commission Regulation 37/2010 |

| Liver | 300 µg/kg (ppb) | FDA / CODEX |

| Kidney | 600 µg/kg (ppb) | FDA / CODEX |

| Milk | 100 µg/kg (ppb) | EU / FDA |

Experimental Protocol

Reagents & Standards Preparation[1][2]

Critical Reagent: McIlvaine Buffer (pH 4.0) [1]

-

Why: This buffer system provides high capacity in the acidic range to prevent pH shifts during tissue extraction.

-

Preparation: Mix 12.9 g Citric Acid (monohydrate) and 10.9 g

(anhydrous) in 1 L of water. -

Chelator Addition: Add 37.2 g

(0.1 M) to the buffer.[1] EDTA is essential to strip tetracyclines from calcium complexes in bone/tissue.[1]

Internal Standard (IS):

-

Demeclocycline (DMCTC) or Tetracycline-d6 .[1]

-

Note: Do not use CTC-d6 if it is prone to deuterium exchange or epimerization under the same conditions.[1] Demeclocycline is a structural analog that mimics the extraction behavior well.

Sample Preparation Workflow (Solid Phase Extraction)[1][4]

This workflow is optimized for complex tissue (muscle/liver).[1] For plasma, a protein precipitation (1:3 v/v Acetonitrile) may suffice, but SPE is recommended for trace analysis.[1]

Step 1: Homogenization & Extraction

-

Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

-

Add 100 µL of Internal Standard working solution.

-

Add 10 mL of McIlvaine-EDTA Buffer (pH 4.0) .

-

Vortex vigorously for 2 min and shake mechanically for 10 min.

-

Centrifuge at 4,000 x g for 15 min at 4°C.

-

Supernatant Transfer: Decant supernatant into a clean tube.[1] (Repeat extraction if recovery is low, but single pass is usually >70%).

Step 2: Protein Precipitation (Clean-up) [1]

-

(Optional for high-fat tissue) Add 5 mL Hexane to supernatant, vortex, centrifuge, and discard upper hexane layer to defat.[1]

-

If the extract is cloudy, filter through a glass fiber filter or centrifuge at high speed (10,000 x g).

Step 3: Solid Phase Extraction (SPE)

-

Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60 mg / 3 cc (e.g., Oasis HLB or Strata-X).[1]

-

Conditioning: 3 mL Methanol followed by 3 mL Water.[1]

-

Loading: Load the tissue extract (~10 mL) at a slow flow rate (1 mL/min).

-

Washing: Wash with 3 mL Water (removes salts/proteins).[1]

-

Elution: Elute with 3 mL Methanol .

-

Concentration: Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase A (containing Oxalic acid). Do not reconstitute in 100% organic solvent , as this causes peak distortion for early eluters.[1]

LC-MS/MS Conditions[1][5][6][7]

Chromatographic Strategy:

CTC and 4-EpiCTC are isobaric (

| Parameter | Setting |

| LC System | UHPLC (Binary Pump) |

| Column | PLRP-S (Polymeric RP) or C18 with high carbon load (e.g., Kinetex C18).[1] Dimensions: 100 x 2.1 mm, 1.7 µm or 3 µm.[1] |

| Mobile Phase A | Water + 0.01 M Oxalic Acid + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temp | 35°C (Temperature control is vital for retention time stability) |

| Injection Vol | 5 - 10 µL |

Gradient Profile:

-

0.0 min: 10% B[1]

-

1.0 min: 10% B[1]

-

6.0 min: 90% B

-

7.5 min: 90% B

-

7.6 min: 10% B (Re-equilibration)

-

10.0 min: Stop

Mass Spectrometry Parameters (ESI+):

-

Spray Voltage: 3500 - 4500 V[1]

-

Capillary Temp: 300°C - 350°C

MRM Transitions Table:

| Analyte | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (V) |

| Chlortetracycline (CTC) | 479.1 | 444.0 | 462.0 | 20 / 15 |

| 4-EpiCTC | 479.1 | 444.0 | 462.0 | 20 / 15 |

| Demeclocycline (IS) | 465.1 | 448.0 | 430.0 | 22 / 18 |

Note: Since CTC and 4-EpiCTC share transitions, identification relies on Retention Time (RT).[1] 4-EpiCTC usually elutes at ~0.8-0.9 RRT (Relative Retention Time) of CTC.[1]

Visualized Workflows

Extraction & Analysis Workflow

This diagram illustrates the critical path from sample to data, highlighting the pH control steps.

Caption: Step-by-step extraction protocol emphasizing pH control (McIlvaine Buffer) and chelation suppression (Oxalic Acid).

The Epimerization Equilibrium

Understanding the chemistry is vital for troubleshooting.

Caption: Reversible epimerization pathway. Equilibrium is driven by pH and temperature, necessitating controlled extraction.

Method Validation & Troubleshooting

Validation Metrics (Expected Performance)

| Parameter | Acceptance Criteria | Notes |

| Linearity ( | > 0.99 | Range: 10 – 1000 µg/kg |

| Recovery | 70% – 110% | Lower recovery acceptable if IS corrects it.[1] |

| Precision (RSD) | < 15% | < 20% at LOQ |

| Matrix Effect | ± 20% | Use Matrix-Matched Calibration if >20%. |

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Interaction between tetracycline hydroxyl groups and residual silanols on the column, or metal chelation.

-

Solution: Ensure Oxalic Acid is fresh in Mobile Phase A. Replace the column if the guard is saturated. Use a polymeric column (PLRP-S) which has no silanols.[1]

Issue: "Ghost" Epimer Peak in Standards

-

Cause: Standards prepared in pure methanol or water without pH control can epimerize on the bench.

-

Solution: Prepare stock solutions in acidic methanol. Keep autosampler at 4°C. Analyze fresh standards immediately.

Issue: Low Recovery

-

Cause: Tetracyclines binding to calcium in bone fragments or proteins.[1]

-

Solution: Increase EDTA concentration in the extraction buffer. Ensure pH is strictly 4.0.

References

-

European Union Reference Laboratories (EURL). (2010).[1] Validation of screening methods for residues of veterinary medicines. Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Anderson, C.R., et al. (2005).[1] "Determination of chlortetracycline and its 4-epimer in pig tissues by HPLC-MS/MS." Journal of Chromatography B. (Contextual reference for McIlvaine buffer extraction).

-

Codex Alimentarius. (2018).[1] Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods. Retrieved from [Link][1]

Sources

Application Note: 4-Epichlortetracycline as a Secondary Standard in Pharmaceutical Analysis

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1] Chlortetracycline, a broad-spectrum antibiotic, is susceptible to degradation, leading to the formation of various related substances. Among these, 4-epichlortetracycline, a stereoisomer of the parent drug, is a key specified impurity that requires careful monitoring.

The use of primary reference standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is the gold standard for analytical testing.[2][3] However, the high cost and limited availability of these primary standards can pose challenges for routine quality control (QC) testing. The establishment and proper qualification of a secondary reference standard, also known as a working standard, offers a practical and cost-effective solution for daily laboratory operations.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a secondary standard in the pharmaceutical analysis of chlortetracycline.

Physicochemical Properties and Degradation Pathway of Chlortetracycline

Chlortetracycline's chemical stability is influenced by factors such as pH, temperature, and light.[5] One of the primary degradation pathways is epimerization at carbon 4 (C4), leading to the formation of this compound.[6] This reversible reaction is particularly prominent in weakly acidic conditions (pH 2-6) and can be catalyzed by the presence of certain buffer ions.[6][7] Understanding this equilibrium is crucial for developing analytical methods that accurately quantify both the API and its epimer.

Caption: Reversible epimerization of chlortetracycline to this compound.

Qualification of this compound as a Secondary Standard

The trustworthiness of a secondary standard hinges on its thorough characterization and demonstrated traceability to the primary pharmacopeial standard. The qualification process ensures that the secondary standard is fit for its intended use in quantitative and qualitative analyses.

Protocol for Qualification:

-

Source a High-Purity Batch: Obtain a batch of this compound with the highest possible purity from a reputable supplier. The supplier's Certificate of Analysis (CoA) should provide initial data on identity and purity.

-

Identity Confirmation:

-

Spectroscopic Analysis: Compare the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of the candidate secondary standard with those of the primary reference standard. The spectra should be concordant.

-

Chromatographic Comparison: Co-inject the candidate secondary standard and the primary reference standard in a high-resolution HPLC system. A single, symmetrical peak should be observed.

-

-

Purity Determination:

-

Chromatographic Purity: Employ a validated, stability-indicating HPLC method to determine the purity of the candidate secondary standard. The purity should typically be ≥95%.

-

Residual Solvents: Analyze for residual solvents using Gas Chromatography (GC) as per USP <467>.

-

Water Content: Determine the water content by Karl Fischer titration (USP <921>).

-

Residue on Ignition: Measure the inorganic impurity content as per USP <281>.

-

-

Assigned Purity Calculation: The purity of the secondary standard is assigned using a mass balance approach, taking into account the chromatographic purity and the content of water, residual solvents, and non-volatile impurities.

-

Documentation: Maintain a comprehensive qualification report that includes all analytical data, spectra, chromatograms, and the assigned purity value with its uncertainty.

Analytical Protocols for the Quantification of this compound

The following High-Performance Liquid Chromatography (HPLC) method is a robust procedure for the separation and quantification of this compound in chlortetracycline drug substances and products.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

This compound secondary reference standard.

-

Chlortetracycline API or drug product for analysis.

-

HPLC grade acetonitrile, methanol, and water.

-

Phosphoric acid, oxalic acid, or other suitable acidic modifier.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Preparation of Solutions:

-

Diluent: Mobile Phase A.

-

Standard Stock Solution (this compound): Accurately weigh about 10 mg of the this compound secondary standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Standard Solution: Further dilute the Standard Stock Solution with diluent to a final concentration of approximately 0.01 mg/mL.

-

Sample Solution (Chlortetracycline): Accurately weigh about 50 mg of the chlortetracycline sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability.

-

Inject the Sample Solution.

Caption: General workflow for the HPLC analysis of this compound.

Data Interpretation and System Suitability

System Suitability:

To ensure the validity of the analytical results, the HPLC system must meet predefined performance criteria as outlined in USP General Chapter <621> and European Pharmacopoeia chapter 2.2.46.[8][9]

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 for the this compound peak |

| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections of the standard solution |

| Resolution (Rs) | ≥ 2.0 between the chlortetracycline and this compound peaks |

Calculation of this compound Content:

The percentage of this compound in the chlortetracycline sample is calculated using the following formula:

% this compound = (Area_sample / Area_std) * (Conc_std / Conc_sample) * (Purity_std / 100) * 100

Where:

-

Area_sample = Peak area of this compound in the sample chromatogram

-

Area_std = Average peak area of this compound in the standard chromatograms

-

Conc_std = Concentration of the this compound standard solution (mg/mL)

-

Conc_sample = Concentration of the chlortetracycline sample solution (mg/mL)

-

Purity_std = Assigned purity of the this compound secondary standard (%)

Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Poor Peak Shape (Tailing) | Column degradation, inappropriate mobile phase pH. | Replace the column, ensure the mobile phase pH is within the optimal range for the column. |

| Poor Resolution | Inefficient column, incorrect mobile phase composition. | Use a new or higher efficiency column, optimize the mobile phase composition and gradient. |

| Baseline Drift | Column contamination, detector lamp issue. | Flush the column, replace the detector lamp if necessary. |

| Variable Retention Times | Pump malfunction, leaks in the system. | Service the pump, check for and repair any leaks. |

Conclusion

The use of a well-characterized this compound secondary reference standard is a scientifically sound and economically viable approach for the routine quality control of chlortetracycline. By following the detailed protocols for qualification and analysis outlined in this application note, pharmaceutical laboratories can ensure the accuracy and reliability of their impurity testing, thereby contributing to the overall quality and safety of the final drug product. Adherence to pharmacopeial guidelines for system suitability and the principles of good manufacturing practice are essential for maintaining regulatory compliance.

References

- Development and validation of an HPLC method for tetracycline-related USP monographs. Journal of Pharmaceutical and Biomedical Analysis.

- New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycline Drug Products. Thermo Fisher Scientific.

- Validation of modified HPLC method for determination of oxytetracycline, tetracycline and doxycycline in chicken meat and liver.

- A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed.

- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Epioxytetracycline. Benchchem.

- Epimerization and Isomerization Kinetics of Chlortetracycline Antibiotics in Swine Manure and its Anaerobic Digestate.

- Chlortetracycline Degrad

- Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys. PubMed.

- (a) Molecular structure of chlortetracycline, and (b) the numbering...

- <621> CHROM

- 2.2.46. Chromatographic separation techniques. European Pharmacopoeia.

- <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. US Pharmacopeia.

- 2.2.46.

- a. Properties and structures of chlortetracycline and common degradates.

- Are You Sure You Understand USP <621>?

- an important general chapter: ph. eur. 2.2.46 and harmonized text. Aschimfarma.

- Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chrom

- USP Reference Standards. US Pharmacopeia.

- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.

- Understanding the L

- General Chapters: <11> USP REFERENCE STANDARDS. US Pharmacopeia.

- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.

- Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare.

- Reference Standards. ECA Academy.

- Use & Storage of Reference Standards. US Pharmacopeia.

- Reference Standards, Types, Uses, Preparation & Qualific

- Guideline for Referencing USP–NFDocumentary Standards. US Pharmacopeia.

- Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare.

- Pharmaceutical Secondary Standards. Sigma-Aldrich.

- Primary and secondary reference standards in pharmaceutical quality control. YouTube.

- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- Reference-Standard Material Qualific

- <621> CHROMATOGRAPHY.

Sources

- 1. aschimfarma.federchimica.it [aschimfarma.federchimica.it]

- 2. researchgate.net [researchgate.net]

- 3. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. usp.org [usp.org]

- 7. uspbpep.com [uspbpep.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. drugfuture.com [drugfuture.com]

Application Note: High-Resolution Quantification of 4-Epichlortetracycline in Drug Formulations

Executive Summary & Scientific Rationale

The quantification of 4-Epichlortetracycline (4-Epi-CTC) is a critical quality attribute (CQA) in the release testing of Chlortetracycline (CTC) formulations.[1] Unlike typical degradation products, 4-Epi-CTC represents a reversible geometric isomer formed at the C4 position of the tetracycline ring system.[1] This epimerization occurs readily in solution, particularly within the pH range of 2–6, and is accelerated by temperature and the presence of citrate or phosphate buffers.

The Analytical Challenge:

-

Reversibility: The equilibrium between CTC and 4-Epi-CTC means poor sample handling can artificially inflate impurity levels ex vivo.[1]

-

Chelation: Tetracyclines are strong chelators of metal ions (Fe, Ca, Mg), leading to severe peak tailing on silica-based columns unless specific mobile phase modifiers are used.[1]

-

Resolution: 4-Epi-CTC elutes closely to the parent peak, requiring high theoretical plate counts for baseline separation.

This protocol details a robust HPLC-UV method utilizing an oxalate-based mobile phase system to suppress chelation and ensure sharp peak symmetry (Tailing Factor < 1.5).[1][2]

Chemical Mechanism of Degradation

Understanding the enemy is the first step in defeat. The formation of 4-Epi-CTC is a pH-dependent equilibrium.[1][3] Under acidic conditions (pH < 2), the reaction drives towards anhydro-forms.[1] In weak acids (pH 2–6), the C4 dimethylamino group undergoes epimerization.

Figure 1: Degradation Pathway of Chlortetracycline

Caption: The reversible epimerization at C4 is the primary stability risk in formulation, while dehydration occurs under stronger stress.

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often fail due to the interaction between residual silanols and the amine groups of tetracyclines.

-

Recommended: L7 (C8) or End-capped L1 (C18) with high carbon load.[1]

-

Alternative: Polar-Embedded Amide phases (e.g., RP-Amide) provide superior shielding of silanols and unique selectivity for the epimer.[1]

The "Oxalic Acid" Imperative

Tetracyclines bind to trace metals in the stainless steel of the HPLC system.

-

The Fix: Oxalic acid is mandatory in the mobile phase. It acts as a "sacrificial chelator," binding to metals more strongly than the antibiotic, sharpening the peaks.

-

Note: Phosphate buffers alone are insufficient for older HPLC systems but are required for pH stability.[1]

Detailed Analytical Protocol

Reagents & Equipment[1][4]

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: 250 mm x 4.6 mm, 5 µm packing (C8 or C18).[1] Reference: USP L7 or L1.[1]

-

Solvents: HPLC Grade Acetonitrile (ACN), Oxalic Acid Dihydrate, Ammonium Phosphate Monobasic.[1]

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 1.26 g Ammonium Phosphate and 1.0 g Oxalic Acid in 1000 mL water. Adjust pH to 2.2 ± 0.1 with Phosphoric Acid. Filter through 0.45 µm nylon filter.[1]

-

Mobile Phase B: 100% Acetonitrile (degassed).[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Injection Vol | 20 µL | Sufficient sensitivity for 0.1% impurity limits.[1] |

| Temperature | 25°C ± 2°C | CRITICAL: Higher temps accelerate on-column epimerization.[1] |

| Detection | UV @ 280 nm or 360 nm | 360 nm offers higher selectivity against formulation excipients.[1] |

| Run Time | 25 minutes | Ensures elution of late-eluting Anhydro-CTC.[1] |

Gradient Program

To ensure separation of the Epimer (early) and Anhydro (late) forms.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Equilibration |

| 12.0 | 75 | 25 | Elution of CTC & 4-Epi |

| 18.0 | 50 | 50 | Wash (Anhydro forms) |

| 19.0 | 85 | 15 | Re-equilibration |

| 25.0 | 85 | 15 | Stop |

Sample Preparation Workflow

WARNING: Chlortetracycline is light-sensitive.[1] All operations must be performed under amber light or using low-actinic glassware.

Figure 2: Sample Preparation & Analysis Workflow

Caption: Workflow emphasizing temperature control and light protection to prevent artifactual degradation.

Step-by-Step Prep:

-

Stock Standard: Dissolve USP Chlortetracycline HCl RS in 0.01 N HCl to obtain 1.0 mg/mL.[1]

-

Epimer Standard: If 4-Epi-CTC standard is unavailable, generate in situ by heating a portion of CTC stock at 60°C for 2 hours (yields ~15% epimer for resolution checking).

-

Sample Extraction:

Validation & System Suitability

To ensure the method is trustworthy (Trustworthiness), the following criteria must be met before every run.

| Parameter | Acceptance Criteria | Notes |

| Resolution (Rs) | > 1.5 | Between 4-Epi-CTC and CTC peaks. |

| Tailing Factor (T) | < 1.5 | For the CTC peak.[2] If > 1.5, refresh Mobile Phase A (Oxalic acid depletion).[1] |

| Precision (RSD) | < 2.0% | For 5 replicate injections of Standard.[1] |

| LOD / LOQ | ~0.05% / 0.1% | Relative to parent peak concentration.[1] |

Calculation: Since 4-Epi-CTC reference standards can be expensive or unstable, it is common regulatory practice (e.g., USP/EP) to use the Relative Response Factor (RRF) .[1]

-

Assume RRF = 1.0 (unless specific standard is used).[1]

-

% 4-Epi = (Area_Epi / (Area_Epi + Area_CTC)) * 100[1]

Troubleshooting Guide

-

Problem: Broad, tailing peaks.

-

Root Cause: Metal chelation or high pH.[1]

-

Fix: Increase Oxalic acid concentration to 0.02M; ensure pH is strictly < 2.5.

-

-

Problem: 4-Epi-CTC area increases over time in the autosampler.

-